N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-22(2)29(24,25)17-8-5-15(6-9-17)20(23)21-11-3-4-12-26-16-7-10-18-19(13-16)28-14-27-18/h5-10,13H,11-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDXHRNLVOXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and related research findings.
Structural Characteristics
The compound features:
- Benzo[d][1,3]dioxole moiety : Known for its electron-rich nature, which enhances biological interactions.
- But-2-yn-1-yl linker : Provides flexibility and reactivity.
- Dimethylsulfamoyl group : Associated with anti-inflammatory properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Anticancer Activity :
- Antidiabetic Properties :
-
Anti-inflammatory Effects :
- The presence of the dimethylsulfamoyl group may contribute to its anti-inflammatory properties, which are critical for managing chronic inflammatory conditions.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
-
Formation of Benzo[d][1,3]dioxole :
- This can be achieved by reacting catechol with formaldehyde under acidic conditions.
-
Coupling Reaction :
- The but-2-yn-1-yl linker is introduced through a coupling reaction with appropriate alkyl halides.
-
Final Modification :
- The dimethylsulfamoyl group is added to the benzamide moiety via nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| Benzodioxol derivative | Anticancer | 16.19 μM (HCT116), 17.16 μM (MCF7) |
| Dimethylsulfamoyl derivative | Anti-inflammatory | Not specified |
| α-Amylase inhibitors | Antidiabetic | 2.57 μg/mL (St.2), 4.28 μg/mL (St.3) |
These findings underscore the compound's potential as a lead candidate for drug development targeting various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
